molecular formula C6H3ClN2S B3065810 3-Chloro-2-isothiocyanatopyridine CAS No. 61737-23-3

3-Chloro-2-isothiocyanatopyridine

Cat. No. B3065810
CAS RN: 61737-23-3
M. Wt: 170.62 g/mol
InChI Key: BTWUGFRXADMVPL-UHFFFAOYSA-N
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Description

3-Chloro-2-isothiocyanatopyridine is a chemical compound with the formula C6H3ClN2S . It is used in various chemical reactions and has a molecular weight of 170.62 .


Synthesis Analysis

The synthesis of this compound and similar compounds typically involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . The choice of base is crucial for the formation of the dithiocarbamate salts .


Molecular Structure Analysis

The molecular structure of this compound is composed of a pyridine ring with a chlorine atom at the 3rd position and an isothiocyanate group at the 2nd position .

Scientific Research Applications

Lithiation of Pyridine Derivatives

  • Research by Gros, Choppin, and Fort (2003) investigated the lithiation pathway of 2-chloro and 2-methoxypyridine, which is relevant to understanding the reactivity of similar pyridine derivatives like 3-Chloro-2-isothiocyanatopyridine. They proposed a mechanism involving precomplexation of lithium dialkylamides near the H-6 proton and formation of a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).

Halogenation of Thienopyridines

  • Klemm et al. (1974) discussed the direct halogenation of thieno[2,3-b]pyridine, which can be extrapolated to understand the chemical properties and reactions of halogenated pyridines like this compound (Klemm et al., 1974).

Tetrapyridylporphyrins Interaction with DNA

  • Naue et al. (2009) synthesized tetrapyridylporphyrins containing chloro(2,2'-bipyridine)platinum(II) complexes and studied their interaction with DNA. This research could provide insights into how derivatives of this compound might interact with biological molecules (Naue et al., 2009).

Safety and Hazards

The safety and hazards associated with 3-Chloro-2-isothiocyanatopyridine are not explicitly mentioned in the search results . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.

properties

IUPAC Name

3-chloro-2-isothiocyanatopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWUGFRXADMVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N=C=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615277
Record name 3-Chloro-2-isothiocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61737-23-3
Record name 3-Chloro-2-isothiocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure of Example 5, 6.4 g. of 2-amino-3-chloropyridine, 11 g. of calcium carbonate and 6.3 g. of thiophosgene is converted into 3-chloro-2-pyridylisothiocyanate b.p. 86° C. at 0.25 mm. of Hg. Upon standing overnight, the freshly distilled 3-chloro-2-pyridylisothiocyanate solidifies affording 9-chloro-3-(3-chloro-2-pyridyl) pyrido (1,2-a) 1,3,5-triazine-2,4-dithione m.p. 120°-122° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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